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molecular formula C8H20INO B8481474 N,N-Diethyl-2-methoxy-N-methylethan-1-aminium iodide CAS No. 672912-57-1

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium iodide

Cat. No. B8481474
M. Wt: 273.16 g/mol
InChI Key: JLFVMLUGHPBHAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07154737B2

Procedure details

Next, 8.24 g of the 2-methoxyethyldiethylamine was dissolved in 10 mL of tetrahydrofuran (Wako Pure Chemical Industries), then 4.0 mL of methyl iodide (Wako Pure Chemical Industries) was added under ice cooling. After 30 minutes, the mixture was removed from the ice bath and stirred overnight at room temperature. The solvent in this reaction solution was subsequently driven off by vacuum distillation, and the resulting solids were recrystallized from an ethanol (Wako Pure Chemical Industries)—tetrahydrofuran system, yielding 16 g of 2-methoxyethyldiethylmethylammonium iodide.
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7].[CH3:10][I:11]>O1CCCC1>[I-:11].[CH3:1][O:2][CH2:3][CH2:4][N+:5]([CH2:8][CH3:9])([CH2:6][CH3:7])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
8.24 g
Type
reactant
Smiles
COCCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed from the ice bath
DISTILLATION
Type
DISTILLATION
Details
The solvent in this reaction solution was subsequently driven off by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the resulting solids were recrystallized from an ethanol (Wako Pure Chemical Industries)—tetrahydrofuran system

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[I-].COCC[N+](C)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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